3-Fluorobenzamidoxime
Overview
Description
3-Fluorobenzamidoxime is a chemical compound with the CAS Number: 54872-79-6 and a molecular weight of 154.14 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The linear formula of this compound is C7H7FN2O . For a more detailed molecular structure analysis, techniques such as NMR, HPLC, LC-MS, UPLC, and more could be used .Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation .Scientific Research Applications
Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives :
- Research by Phutdhawong et al. (2021) in "Molecules" explored coumarin-3-carboxamide derivatives for their biological activities. Among these, specific benzamide derivatives like 4-fluoro and 2,5-difluoro benzamides showed promising results against cancer cells, indicating the potential role of benzamide functionalities in anticancer activity (Phutdhawong et al., 2021).
Fluorinated Compounds in Anti-HIV Activities :
- Kong et al. (1992) in "Antimicrobial Agents and Chemotherapy" discussed the anti-HIV activities of 3'-Fluoro-3'-deoxythymidine (FLT), highlighting its potential as an anti-AIDS compound. The study emphasized the importance of fluorinated compounds in developing treatments for HIV (Kong et al., 1992).
Crystalline Forms of Fluorinated Benzamides in Treating Various Disorders :
- Norman (2008) in "Expert Opinion on Therapeutic Patents" mentioned specific crystalline forms of fluorinated benzamides, such as 3,5-dibromo-N-[(2S)- 2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, for their applications in treating disorders like asthma and depression (Norman, 2008).
Investigating Fluorouracil's Mechanisms of Action and Clinical Strategies :
- Longley et al. (2003) in "Nature Reviews Cancer" conducted a comprehensive review of 5-Fluorouracil (5-FU), a widely used cancer treatment. The study focused on understanding 5-FU's mechanisms of action to develop strategies that enhance its anticancer activity (Longley et al., 2003).
Role of Fluoroform in Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes :
- Thomoson and Dolbier (2013) in "The Journal of Organic Chemistry" explored the use of fluoro
Tetrahydroacridine Derivatives with Fluorobenzoic Acid Moiety for Alzheimer's Disease Treatment :
- Czarnecka et al. (2017) in "Bioorganic Chemistry" discussed the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridine derivatives with 2-fluorobenzoic acid or 3-fluorobenzoic acid moiety as inhibitors of cholinesterases and aggregation of β-amyloid. This study indicates the significance of fluorobenzoic acid derivatives in the development of treatments for Alzheimer's Disease (Czarnecka et al., 2017).
N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide as a Potential Ligand for PET Imaging :
- Shiue et al. (1997) in "Nuclear Medicine and Biology" synthesized and studied nitro- and fluorobenzamides for their affinity to σ receptors. Particularly, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide showed high affinity and selectivity, indicating its potential as a ligand for PET imaging of σ receptors (Shiue et al., 1997).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Fluorobenzamidoxime are currently unknown
Mode of Action
Like many drugs, it is likely that this compound exerts its effects by binding to specific receptors or enzymes in the body, thereby altering their function .
Pharmacokinetics
Some pharmacokinetic properties have been predicted :
- Skin permeation (Log Kp) : -6.41 cm/s These properties suggest that this compound may be well absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and is not a substrate for P-glycoprotein or an inhibitor for several cytochrome P450 enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . More research is needed to understand the specific impacts of this compound at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-Fluorobenzamidoxime plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and other non-covalent interactions .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production . Additionally, it has been shown to affect cell signaling pathways, which can impact cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in gene expression and subsequent alterations in cellular functions. For instance, this compound has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound has been observed to cause changes in cellular metabolism and function, highlighting the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can cause toxic or adverse effects, including changes in gene expression and cellular signaling pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism . The compound’s interactions with specific enzymes can result in the modulation of metabolic pathways, highlighting its potential as a tool for studying cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they influence its availability and concentration at the target sites .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and subsequent biochemical effects. For instance, this compound may localize to the nucleus, where it can influence gene expression and cellular signaling pathways .
Properties
IUPAC Name |
3-fluoro-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJZGPLKRBIDGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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